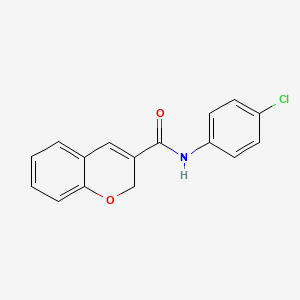

N-(4-chlorophenyl)-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

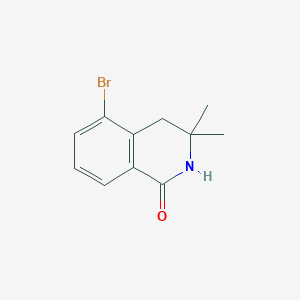

N-(4-chlorophenyl)-2H-chromene-3-carboxamide is a derivative of the chromene class of compounds, which are of significant interest due to their diverse range of biological activities. Chromene derivatives have been synthesized and evaluated for various pharmacological properties, including antioxidant, antibacterial, and cytotoxic activities. These compounds are characterized by a 2H-chromene core structure and are often modified at various positions to enhance their biological efficacy and to study the effects of different substituents on their pharmacological profile .

Synthesis Analysis

The synthesis of chromene derivatives can be achieved through different methods. One approach involves a multicomponent reaction between 2-hydroxybenzaldehyde, acetoacetanilide, and 4-hydroxycoumarin under solvent-free conditions in the presence of ceric ammonium nitrate (CAN) via Knoevenagel-Michael reaction . Another method utilizes ultrasound irradiation to promote the synthesis of N-(substituted phenyl)-2H-chromene derivatives, which is an environmentally friendly technique that offers advantages such as simple procedures and high conversion rates with quick reaction times . Additionally, a one-pot three-component protocol has been reported for the synthesis of indolyl-4H-chromene-3-carboxamides, highlighting the versatility of synthetic strategies for these compounds .

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a 2H-chromene core, often with various substituents that influence the compound's properties. The crystal structures of several N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides have been studied, revealing that the molecules are essentially planar and exhibit anti conformations with respect to the C-N rotamer of the amide . The presence of halogen substituents, such as chlorine, can affect the molecular conformation and stability through intramolecular hydrogen bonds and intermolecular interactions .

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, including Knoevenagel condensation and nucleophilic substitution processes, to form new compounds with different substituents . The reactivity of these compounds can be influenced by the nature of the substituents and the reaction conditions, such as the use of catalysts like DABCO or ceric ammonium nitrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives, such as solvatochromic behavior, can be studied using techniques like UV-Vis spectroscopy . These properties are important for understanding the interaction of the compounds with different solvents and their potential applications. The antibacterial and antioxidant activities of chromene derivatives have been evaluated in vitro, with some compounds showing promising results compared to standard drugs . The cytotoxicity of these compounds has also been tested on various cancer cell lines, with certain derivatives exhibiting significant activity .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- N-(4-chlorophenyl)-2H-chromene-3-carboxamide and related derivatives are synthesized through various methods, including one-pot reactions and Knoevenagel condensation followed by nucleophilic substitution processes. These methods are noted for their efficiency, broad substrate scope, and high yield of products (Subbareddy & Sumathi, 2017).

Photodynamics in Materials

- These compounds have applications in material science, particularly in the development of photochromic dyes. Studies have shown that the incorporation of an intramolecular hydrogen bond can significantly affect the absorption characteristics and speed up the conversion process in certain materials (Fang et al., 2015).

Crystal Structure Analysis

- Research into the crystal structures of N-(4-chlorophenyl)-2H-chromene-3-carboxamide derivatives has provided insights into their molecular configurations. These studies are crucial for understanding the properties and potential applications of these compounds in various fields (Gomes et al., 2015).

Biological Activities

- Some derivatives of N-(4-chlorophenyl)-2H-chromene-3-carboxamide exhibit significant biological activities, including antioxidant and antibacterial properties. This makes them potentially useful in the development of new therapeutic agents (Ali et al., 2021).

Solvatochromism Studies

- Solvatochromic properties of these compounds have been studied in relation to their potential applications in sensing and detection technologies. These studies explore how changes in solvent polarity affect the optical properties of these compounds (Chitreddy & Shanmugam, 2017).

Orientations Futures

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c17-13-5-7-14(8-6-13)18-16(19)12-9-11-3-1-2-4-15(11)20-10-12/h1-9H,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUSGRVPECZHPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-2H-chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2508706.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2508711.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiazole-5-carboxamide](/img/structure/B2508713.png)

![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol](/img/structure/B2508714.png)

![tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2508725.png)

![N-[4-(4-Ethoxypiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2508726.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2508728.png)

![Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2508729.png)